(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid

Catalog No.
S540537
CAS No.
82508-31-4
M.F
C23H28O8
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarb...

CAS Number

82508-31-4

Product Name

(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid

IUPAC Name

5-[(1S,7S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C23H28O8/c1-14(18(25)26)6-5-10-21(3)17-9-12-22(20(28)31-21)11-7-16(19(27)29-4)8-13-23(17,22)30-15(2)24/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,25,26)/t17?,21-,22+,23+/m1/s1

InChI Key

VDGOFNMYZYBUDT-KNFJIDDQSA-N

SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)O

Solubility

Solubility in methanol: 1 mg/mL, clear, colorless
Approximately 10 mg/mL in ethanol, chloroform and dimethyl sulfoxide

Synonyms

Pseudolaric Acid B; Pseudolaric Acid-B; (-)-Pseudolaric acid B;

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)O

Isomeric SMILES

CC(=CC=C[C@@]1(C2CC[C@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)O

Description

The exact mass of the compound 5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid is 432.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in methanol: 1 mg/ml, clear, colorlessapproximately 10 mg/ml in ethanol, chloroform and dimethyl sulfoxide. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 615488. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anticancer Properties

Studies suggest PAB exhibits anticancer chemotherapeutic effects. In vitro (performed in a controlled environment) experiments on human ovarian cancer cells have shown PAB to induce cell death through a process called apoptosis []. This programmed cell death is crucial for eliminating damaged or abnormal cells.

Further research indicates PAB may also inhibit processes that promote cancer cell growth and survival. For instance, it might downregulate the expression of proteins like Bcl-2 and Bcl-xl, which are known to prevent apoptosis []. Additionally, PAB might suppress the formation of structures essential for cell division, potentially hindering cancer cell proliferation [].

Other Potential Applications

Apart from its promise in cancer research, PAB might have applications in other areas:

  • Immunosuppression: PAB may dampen the immune system's response, potentially making it useful in managing autoimmune diseases []. However, more research is needed to understand its efficacy and safety in this context.
  • Anti-inflammatory effects: Studies suggest PAB might possess anti-inflammatory properties []. This warrants further investigation for its potential role in treating inflammatory conditions.
  • Antifungal activity: PAB has shown antifungal activity against various fungal strains in both laboratory settings and in vivo (performed within a living organism) experiments []. This opens doors for exploring its potential as an antifungal agent.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to off-white powder or crystals
Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

432.17841785 g/mol

Monoisotopic Mass

432.17841785 g/mol

Heavy Atom Count

31

LogP

log Kow = 3.06 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Drugs, Chinese Herbal
EXPL THER Candida albicans is the most common fungal pathogen in humans. The emergence of resistance to azole antifungals has raised the issue of using such antifungals in combination to optimise therapeutic outcome. The objective of this study was to evaluate in vitro synergy of pseudolaric acid B (PAB) and fluconazole (FLC) against clinical isolates of C. albicans. The in vitro antifungal activity of PAB, a diterpene acid from Pseudolarix kaempferi Gordon, was evaluated alone and in combination with FLC against 22 FLC-resistant (FLC-R) and 12 FLC-susceptible (FLC-S) C. albicans using the chequerboard microdilution method and time-killing test assays. Synergism was observed in all 22 (100%) FLC-R strains tested as determined by both fractional inhibitory concentration index (FICI) with values ranging from 0.02 to 0.13 and bliss independence (BI) models. Synergism was observed in two of 12 (17%) FLC-S strains as determined by FICI model with values ranging from 0.25 to 0.5 and in three of 12 (18%) FLC-S strains as determined by BI model. For FLC-R strains, the drug concentrations of FLC and PAB, where synergistic interactions were found, ranged from 0.06 to 4 ug mL(-1) and 0.5 to 4 ug mL(-1) respectively. For FLC-S strains, the drug concentrations of FLC and PAB were 1-8 ug mL(-1) and 0.5-4 ug mL(-1) respectively. The BI model gave results consistent with FICI, but no antagonistic activity was observed in any of the strains tested. These interactions between PAB and FLC were confirmed using the time-killing test for the selected strains. Fluconazole and PAB exhibited a good synergism against azole-R isolates of C. albicans.
EXPL THER As an opportunistic infection, candidiasis is common among individuals infected with HIV. About 90% of patients develop oral and/or oropharyngeal candidiasis in various stages of AIDS. Triazole antifungal agents, such as fluconazole and itraconazole, are considered to be first-choice agents for treatment and prevention because of their relatively low side effects and high effectiveness on mucosal infections. However, with prolonged exposure to azoles, drug resistance becomes a challenge for clinicians and patients alike. In traditional Chinese medicine, more than 300 herbs have been discovered to have "pesticidal" activities, and some of these have been used as antifungal agents in clinical practice for many years. Crude extracts from a number of medicinal herbs have been shown to exhibit antifungal activities in vitro. These include cortex moutan, cortex pseudolaricis, rhizoma alpiniae officinarum, rhizoma coptidis, clove and cinnamon, anemarrhena cortex phellodendri, ramulus cinnamomi, and Chinese gall. The effective anti-Candida principals were identified to be berberine, palmatine, allincin, pseudolaric acid A and B, magnolol, honokiol, and galangin. Thus, traditional Chinese medicinal herbs provide abundant choices for the treatment of refractory candidiasis commonly seen in HIV/AIDS patients. However, there remains a need for further screening of effective extracts and for study of the antifungal mechanisms involved. Importantly, ahead of clinical application, the safety of these compounds must be firmly established.

Mechanism of Action

The aim of this study was to investigate the mechanism of pseudolaric acid B (PLAB)-induced cell cycle arrest in human melanoma SK-28 cells. Cell growth inhibition was detected by MTT assay, the cell cycle was analyzed by flow cytometry, and protein expression was examined by Western blot analysis. PLAB inhibited the growth of human melanoma cells and induced G(2)/M arrest in SK-28 cells, accompanied by an up-regulation of Cdc2 phosphorylation and a subsequent down-regulation of Cdc2 expression. Furthermore, PLAB decreased the expression of Cdc25C phosphatase and increased the expression of Wee1 kinase. Meanwhile, a reduction in Cdc2 activity was partly due to induction of the expression of p21(waf1/cip1) in a p53-dependent manner. In addition, PLAB activated the checkpoint kinase, Chk2, and increased the expression of p53, two major targets of ATM kinase. These effects were inhibited by caffeine, an ATM kinase inhibitor. We also found that PLAB significantly enhanced ATM kinase activity. Taken together, these results suggest that PLAB induced G(2)/M arrest in human melanoma cells via a mechanism involving the activation of ATM, and the effect of PLAB on Cdc2 activity was mediated via interactions with the Chk2-Cdc25C and p53 signalling pathways, two distinct downstream pathways of ATM. PLAB may be a promising chemopreventive agent for treating human melanoma.
Pseudolaric acid B (PAB) is the primary biologically active compound isolated from the root bark of P. kaempferi Gordon. Previous studies have demonstrated that PAB arrests cells in G2/M phase in several cancer cell lines without significantly perturbing the G2/M transition-associated proteins. CylinB1, a marker for mitotic phase arrest, was up-regulated in cells treated with PAB. Therefore, /the researchers/ investigated whether PAB affects cell cycle progression at the mitotic phase. The mitotic index increased during a 24 hr treatment with PAB, suggesting that PAB arrested cell cycle progression at mitosis. In addition, after a prolonged mitotic arrest, the cells underwent mitotic catastrophe. After an extended treatment with PAB (longer than 24 hr), the protein levels of cylinB1 and cdc2 significantly decreased in both nuclear and cytosolic extracts. According to these results, /the investigators/ concluded that mitotic slippage could be due to the inactivation of the cylinB1-cdc2 complex resulting from prolonged treatment with PAB. The cells undergoing mitotic catastrophe died via apoptosis.
Pseudolaric acid B (PAB) is the major bioactive constituent in the root bark of Pseudolarix kaempferi that has been used as an antifungal remedy in traditional Chinese medicine. Previous studies showed that PAB exhibited substantial cytotoxicity. The aims of this study were to elucidate the molecular target of PAB, to examine its mechanism of action, and to evaluate the efficacy of this compound in vivo. The effect of PAB on cell growth inhibition toward a panel of cancer cell lines was assayed. Cell cycle analysis, Western blotting, immunocytochemistry, and apoptosis analysis were carried out to examine the mechanism of action. Tubulin polymerization assays were conducted to examine the interaction between PAB and tubulin. A P-glycoprotein-overexpressing cell line was used to evaluate the efficacy of PAB toward multidrug-resistant phenotypes. In vivo efficacy of PAB was evaluated by the murine xenograft model. PAB induces cell cycle arrest at G2-M transition, leading to apoptosis. The drug disrupts cellular microtubule networks and inhibits the formation of mitotic spindles. Polymerization of purified bovine brain tubulin was dose-dependently inhibited by PAB. Furthermore, PAB circumvents the multidrug resistance mechanism, displaying notable potency also in P-glycoprotein-overexpressing cells. Finally, /the investigators/ showed that PAB is effective in inhibiting tumor growth in vivo. We identified the microtubules as the molecular target of PAB. Furthermore, we showed that PAB circumvents P-glycoprotein overexpression-induced drug resistance and is effective in inhibiting tumor growth in vivo. ...

Vapor Pressure

2.0X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

82508-31-4

General Manufacturing Information

Pseudolaric acid B, a natural diterpenoid compound, is isolated from Pseudolarix kaempferi. It has shown antifungal, antifertility, and antiangiogenic properties. It also may exhibit anticancer and anti-inflammatory properties.

Storage Conditions

Keep tightly closed. Store at correct temperature.
Do not reuse this container.

Dates

Modify: 2024-04-15
1: Zhang J, Han RY, Ye HC, Zhou Y, Zhang ZK, Yuan EL, Li Y, Yan C, Liu X, Feng G, Guo YX. Effect of pseudolaric acid B on biochemical and physiologic characteristics in Colletotrichum gloeosporioides. Pestic Biochem Physiol. 2018 May;147:75-82. doi: 10.1016/j.pestbp.2017.09.006. Epub 2017 Sep 13. PubMed PMID: 29933996.
2: Wang Z, Ding Y, Wang X, Lu S, Wang C, He C, Wang L, Piao M, Chi G, Luo Y, Ge P. Pseudolaric acid B triggers ferroptosis in glioma cells via activation of Nox4 and inhibition of xCT. Cancer Lett. 2018 Aug 1;428:21-33. doi: 10.1016/j.canlet.2018.04.021. Epub 2018 Apr 24. PubMed PMID: 29702192.
3: Li T, Wang W, Li YX, Li X, Ji WJ, Ma YQ, Chen H, Zhao JH, Zhou X. Pseudolaric acid B attenuates atherosclerosis progression and inflammation by suppressing PPARγ-mediated NF-κB activation. Int Immunopharmacol. 2018 Jun;59:76-85. doi: 10.1016/j.intimp.2018.03.041. Epub 2018 Apr 7. PubMed PMID: 29631101.
4: Li S, Guo L. [Pseudolaric acid B induces G2/M arrest and inhibits invasion and migration in HepG2 hepatoma cells]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2018 Jan;34(1):59-64. Chinese. PubMed PMID: 29595459.
5: Wang Y, Gao H, Wu T, Wang Z, Song F, Chen A, Zhang J, Zhang W, Zhang H, Yu J. Pseudolaric acid B induced autophagy, but not apoptosis, in MRC5 human fibroblast cells. Oncol Lett. 2018 Jan;15(1):863-870. doi: 10.3892/ol.2017.7426. Epub 2017 Nov 15. PubMed PMID: 29399151; PubMed Central PMCID: PMC5772809.
6: Song Q, Jiang S, Zhang X, Pan C, Lu C, Peng J, Li Q. Radiosensitivity of human ovarian cancer cells is enhanced by pseudolaric acid B due to the inhibition of the Ras/Raf/ERK signaling pathway. Exp Ther Med. 2018 Jan;15(1):685-690. doi: 10.3892/etm.2017.5500. Epub 2017 Nov 13. PubMed PMID: 29399072; PubMed Central PMCID: PMC5772519.
7: Li X, Zhao X, Song W, Tian Z, Yang L, Niu Q, Zhang Q, Xie M, Zhou B, Xu Y, Wu J, Zhang C. Pseudolaric Acid B Inhibits Proliferation, Invasion and Epithelial-to-Mesenchymal Transition in Human Pancreatic Cancer Cell. Yonsei Med J. 2018 Jan;59(1):20-27. doi: 10.3349/ymj.2018.59.1.20. PubMed PMID: 29214772; PubMed Central PMCID: PMC5725359.
8: Yang Z, Liu M, Wang W, Wang Y, Cao B, Gao Y, Chen H, Li T. Pseudolaric acid B attenuates atopic dermatitis-like skin lesions by inhibiting interleukin-17-induced inflammation. Sci Rep. 2017 Aug 11;7(1):7918. doi: 10.1038/s41598-017-08485-x. PubMed PMID: 28801611; PubMed Central PMCID: PMC5554149.
9: Song F, Yu X, Zhang H, Wang Z, Wang Y, Meng X, Yu J. Pseudolaric acid B inhibits neuroglioma cell proliferation through DNA damage response. Oncol Rep. 2017 Oct;38(4):2211-2218. doi: 10.3892/or.2017.5861. Epub 2017 Aug 1. PubMed PMID: 28765951.
10: Zhou Y, Di Z, Li X, Shan Y, Li W, Zhang H, Xiao Y. Chemical proteomics reveal CD147 as a functional target of pseudolaric acid B in human cancer cells. Chem Commun (Camb). 2017 Aug 11;53(62):8671-8674. doi: 10.1039/c7cc04345g. Epub 2017 Jul 19. PubMed PMID: 28721406.
11: Liu ML, Sun D, Li T, Chen H. A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B. Front Pharmacol. 2017 Jun 28;8:394. doi: 10.3389/fphar.2017.00394. eCollection 2017. Review. PubMed PMID: 28701952; PubMed Central PMCID: PMC5487521.
12: Yao GD, Yang J, Li XX, Song XY, Hayashi T, Tashiro SI, Onodera S, Song SJ, Ikejima T. Blocking the utilization of glucose induces the switch from senescence to apoptosis in pseudolaric acid B-treated human lung cancer cells in vitro. Acta Pharmacol Sin. 2017 Oct;38(10):1401-1411. doi: 10.1038/aps.2017.39. Epub 2017 Jun 26. PubMed PMID: 28649131; PubMed Central PMCID: PMC5630671.
13: Wang D, Tian Y, Feng W, Zhao L, Zhao M, Liu J, Wang Q. Pseudolaric acid B induces endometrial cancer Ishikawa cell apoptosis and inhibits metastasis through AKT-GSK-3β and ERK1/2 signaling pathways. Anticancer Drugs. 2017 Jul;28(6):603-612. doi: 10.1097/CAD.0000000000000500. PubMed PMID: 28422767.
14: Wang D, Xin Y, Tian Y, Li W, Sun D, Yang Y. Pseudolaric acid B inhibits gastric cancer cell metastasis in vitro and in haematogenous dissemination model through PI3K/AKT, ERK1/2 and mitochondria-mediated apoptosis pathways. Exp Cell Res. 2017 Mar 1;352(1):34-44. doi: 10.1016/j.yexcr.2017.01.012. Epub 2017 Jan 26. PubMed PMID: 28132880.
15: Mafu S, Karunanithi PS, Palazzo TA, Harrod BL, Rodriguez SM, Mollhoff IN, O'Brien TE, Tong S, Fiehn O, Tantillo DJ, Bohlmann J, Zerbe P. Biosynthesis of the microtubule-destabilizing diterpene pseudolaric acid B from golden larch involves an unusual diterpene synthase. Proc Natl Acad Sci U S A. 2017 Jan 31;114(5):974-979. doi: 10.1073/pnas.1612901114. Epub 2017 Jan 17. PubMed PMID: 28096378; PubMed Central PMCID: PMC5293046.
16: Singh V, He Y, Wang C, Xu J, Xu X, Li H, Singh P, York P, Sun L, Zhang J. A comparison report of three advanced methods for drug-cyclodextrin interaction measurements. J Pharm Biomed Anal. 2017 Feb 5;134:252-258. doi: 10.1016/j.jpba.2016.11.037. Epub 2016 Nov 27. PubMed PMID: 28006703.
17: Yu J, Wang Z, Ren P, Zhong T, Wang Y, Song F, Hou J, Yu X, Hua S. Pseudolaric acid B inhibits the secretion of hepatitis B virus. Oncol Rep. 2017 Jan;37(1):519-525. doi: 10.3892/or.2016.5254. Epub 2016 Nov 16. PubMed PMID: 27878296.
18: Wen C, Chen J, Zhang D, Wang H, Che J, Qin Q, He L, Cai Z, Lin M, Lou Q, Huang L, Chen D, Iwamoto A, Ren D, Wang L, Lan P, Wang J, Liu H, Yang X. Pseudolaric acid B induces mitotic arrest and apoptosis in both 5-fluorouracil-sensitive and -resistant colorectal cancer cells. Cancer Lett. 2016 Dec 28;383(2):295-308. doi: 10.1016/j.canlet.2016.09.007. Epub 2016 Oct 3. PubMed PMID: 27713084.
19: Li Y, Li T, Ji W, Li X, Ma Y, Zhao J, Zhou X, Li Y. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2016 May;32(5):625-9. Chinese. PubMed PMID: 27126941.
20: Yao GD, Yang J, Li Q, Zhang Y, Qi M, Fan SM, Hayashi T, Tashiro S, Onodera S, Ikejima T. Activation of p53 contributes to pseudolaric acid B-induced senescence in human lung cancer cells in vitro. Acta Pharmacol Sin. 2016 Jul;37(7):919-29. doi: 10.1038/aps.2016.8. Epub 2016 Apr 4. PubMed PMID: 27041461; PubMed Central PMCID: PMC4933766.

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